molecular formula C17H17N3O2S B5556258 N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B5556258
M. Wt: 327.4 g/mol
InChI Key: LKGALKPLPSCRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have biochemical and physiological effects that make it useful in laboratory experiments. In

Scientific Research Applications

Pharmacological Research and Drug Development

Compounds with a thieno[2,3-d]pyrimidin-3(4H)-yl structure are often explored for their pharmacological potential. Research on these compounds includes their role as modulators of various receptors or enzymes, potentially offering therapeutic benefits for conditions such as insomnia, bacterial infections, and neuroinflammation. For example, indiplon, a positive allosteric GABA_A receptor modulator, has been studied for its potential in treating insomnia, comparing its abuse liability and psychomotor effects to triazolam (Carter et al., 2007).

Environmental and Occupational Health

Compounds related to N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide might also find applications in studies focusing on environmental and occupational health. Investigations into the exposure levels of various chemicals, including insecticides and flame retardants, can inform safety standards and protective measures for workers in relevant industries. For instance, studies on the exposure of workers to polybrominated diphenyl ethers (PBDEs) highlight the importance of monitoring and managing chemical exposure in occupational settings (Sjödin et al., 1999).

Toxicology and Safety Evaluation

Understanding the toxicological profile and safety of chemicals, including their metabolites and impact on human health, is crucial. Research often focuses on identifying biomarkers of exposure and effect, assessing the risk associated with exposure to certain compounds, and establishing safe exposure limits. For example, the study of pirimicarb metabolites in urine as biomarkers for exposure to the insecticide highlights the importance of toxicological monitoring and evaluation for chemical safety (Hardt et al., 1999).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-12(2)23-16-15(11)17(22)20(10-19-16)9-14(21)18-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGALKPLPSCRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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